Dmpo-methyl
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Overview
Description
Dmpo-methyl is a stable free radical compound known for its applications in various fields of scientific research. It is a member of the nitroxide family, characterized by the presence of a nitrogen-oxygen radical. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmpo-methyl typically involves the oxidation of 2,2,5-trimethyl-1-pyrrolidine. One common method includes the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Dmpo-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with other radicals or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Various organic radicals and nucleophiles.
Major Products Formed
The major products formed from these reactions include different nitroxide derivatives, hydroxylamines, and substituted pyrrolidinyloxy compounds .
Scientific Research Applications
Dmpo-methyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including the detection of free radicals and oxidative stress.
Medicine: Investigated for its potential use in imaging techniques and as a therapeutic agent.
Industry: Utilized in the development of stable free radical polymers and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Dmpo-methyl involves its ability to stabilize free radicals. The nitroxide radical interacts with other radicals, effectively “trapping” them and preventing further radical-mediated reactions. This property makes it useful in studying and mitigating oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Uniqueness
Dmpo-methyl is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its trimethyl substitution pattern contributes to its distinct electronic properties and makes it particularly useful in EPR spectroscopy .
Properties
CAS No. |
40936-05-8 |
---|---|
Molecular Formula |
C7H14NO |
Molecular Weight |
128.19 g/mol |
InChI |
InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3 |
InChI Key |
IPABVZAOECSKSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1[O])(C)C |
Canonical SMILES |
CC1CCC(N1[O])(C)C |
Synonyms |
2,2,5-trimethyl-1-pyrrolidinyloxy DMPO-methyl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.